Ethyl 1-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate
Description
Properties
Molecular Formula |
C13H13N3O4 |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
ethyl 1-(4-methylphenyl)-4-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C13H13N3O4/c1-3-20-13(17)12-11(16(18)19)8-15(14-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
InChI Key |
QRNSUBTZZQPBJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1[N+](=O)[O-])C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Hydrazine and β-Keto Ester Condensation
Overview:
The most common approach involves the cyclization of hydrazine derivatives with β-keto esters bearing aromatic substituents. This method is favored for its straightforwardness and high yields.
Step 1: Preparation of the hydrazine precursor
2-Methylphenylhydrazine is synthesized or procured commercially, serving as the hydrazine component with the 4-methylphenyl substituent.Step 2: Condensation with ethyl acetoacetate
Under reflux conditions, 2-methylphenylhydrazine reacts with ethyl acetoacetate (or similar β-keto ester) in an appropriate solvent such as ethanol or acetic acid. Acidic catalysis (e.g., acetic acid) promotes cyclization.Step 3: Cyclization and formation of the pyrazole ring
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the keto group, followed by cyclization and dehydration to form the pyrazole core.Step 4: Introduction of the nitro group
The nitro group at the 4-position can be introduced either before or after ring formation. Typically, nitration occurs on the aromatic ring or the precursor molecule using nitrating agents like a mixture of concentrated sulfuric acid and nitric acid, under controlled conditions to prevent over-nitration.Step 5: Esterification at the 3-position
The ester group is inherently part of the starting β-keto ester (ethyl acetoacetate), which becomes attached at the 3-position of the pyrazole during cyclization.
- Temperature: 80–120°C
- Solvent: Ethanol or acetic acid
- Reaction time: 12–24 hours
- Purification: Recrystallization from ethanol or chromatography
Yields:
Typically range from 40% to 70%, depending on nitration conditions and precursor purity.
Alternative Route: Cyclization of Hydrazines with Nitro-Substituted Ketones
Methodology:
This involves synthesizing a nitro-substituted ketone or aldehyde precursor, such as 4-nitro-3-oxobutanoic acid derivatives, which then undergo condensation with hydrazine derivatives.
- Synthesis of nitro-β-keto compounds via nitration of suitable ketones.
- Condensation with 2-methylphenylhydrazine under reflux, facilitating ring closure to form the pyrazole with the nitro group already attached.
- Better control over nitration position.
- Reduced risk of over-nitration or side reactions.
Modern Synthetic Approaches: Catalytic and Flow Chemistry
Recent advances include the application of flow chemistry techniques, which allow continuous synthesis with improved safety and yield. Catalysts such as copper or palladium complexes can facilitate cyclization and nitration steps under milder conditions.
Key Parameters Influencing Yield and Purity:
| Parameter | Effect | Typical Range |
|---|---|---|
| Solvent | Affects solubility and reaction rate | Ethanol, acetic acid, DMF |
| Temperature | Influences cyclization efficiency | 80–120°C |
| Reaction Time | Ensures complete conversion | 12–24 hours |
| Nitration Conditions | Controls nitration position and extent | Controlled addition of nitrating mixture at 0–25°C |
Data Table: Comparative Synthesis Parameters
| Method | Precursors | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrazine + β-Keto Ester | 2-Methylphenylhydrazine + Ethyl acetoacetate | Ethanol, acetic acid | 80–120°C | 40–70 | Standard method, requires nitration step |
| Hydrazine + Nitro Ketone | Nitro-substituted ketones + hydrazine | Ethanol, acetic acid | 80–120°C | 45–65 | Better regioselectivity, more controlled nitration |
| Flow Chemistry Approach | Pre-formed intermediates | Various | 80–100°C | Up to 75 | Scalable, safer, high purity |
Post-Synthesis Purification and Verification
- Purification: Recrystallization from ethanol or chromatography (silica gel, eluent: ethyl acetate/hexane).
- Characterization: Confirm structure via NMR (proton and carbon), IR (carbonyl, nitro stretches), and mass spectrometry. Typical IR peaks include a strong band around 1520–1550 cm$$^{-1}$$ for nitro groups and 1700–1720 cm$$^{-1}$$ for ester carbonyls.
Summary of Research Findings
- The synthesis predominantly hinges on the cyclocondensation of hydrazines with β-keto esters bearing aromatic groups.
- Nitro group introduction is achieved via nitration of aromatic intermediates or precursors.
- Advances in catalysis and flow chemistry have improved yields, safety, and scalability.
- Purity and structural confirmation are critical, with NMR, IR, and mass spectrometry as standard techniques.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Reduction of Nitro Group
The nitro group at the 4-position is reducible to an amine, enabling subsequent functionalization.
Key Observation : Catalytic hydrogenation preserves the ester group, while Fe/HCl may require post-reaction purification to remove metal residues .
Electrophilic Aromatic Substitution
The 4-methylphenyl group participates in electrophilic substitutions, primarily at the para position relative to the methyl group.
Nucleophilic Substitution
The nitro group activates the pyrazole ring for nucleophilic displacement under specific conditions.
Cyclization and Heterocycle Formation
The ester and nitro groups enable participation in cycloaddition and condensation reactions.
Oxidation Reactions
Controlled oxidation targets specific functional groups:
Photochemical Reactivity
UV irradiation induces nitro group rearrangement or dimerization:
Scientific Research Applications
Ethyl 1-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.
Comparison with Similar Compounds
Structural Variations and Electronic Properties
The compound is compared with analogs based on substituent positions and electronic effects:
Key Observations :
- The nitro group in the target compound provides stronger electron withdrawal than sulfonyl or formyl groups, increasing electrophilicity at C4.
Physicochemical Properties
Key Observations :
Crystallographic and Structural Insights
Tools like SHELX , Mercury , and SIR97 highlight structural differences:
- Nitro group impact : The nitro group in the target compound induces planar geometry at C4, favoring π-stacking interactions absent in sulfonyl analogs.
- Packing patterns : Analogs with phenylsulfonyl groups () exhibit denser packing due to sulfur-oxygen hydrogen bonds, whereas nitro groups prioritize dipole alignment .
Biological Activity
Ethyl 1-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate, with CAS number 2059967-37-0, is a compound belonging to the pyrazole class, which has been investigated for various biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₃N₃O₄
- Molecular Weight : 275.26 g/mol
- CAS Number : 2059967-37-0
The compound features a pyrazole ring substituted with a methylphenyl and a nitro group, which may contribute to its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including this compound. The compound was evaluated for its activity against several pathogens.
Table 1: Antimicrobial Activity Data
| Compound | Pathogen Tested | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | 0.25 | Bactericidal |
| 7b | Escherichia coli | 0.30 | 0.35 | Bactericidal |
| 7b | Pseudomonas aeruginosa | 0.28 | 0.32 | Bactericidal |
Data indicates that the compound exhibits significant bactericidal activity against common pathogens, making it a candidate for further development in antimicrobial therapies .
Anti-inflammatory Activity
In addition to antimicrobial effects, pyrazole derivatives are known for their anti-inflammatory properties. This compound was tested for its ability to inhibit inflammatory mediators.
Table 2: Anti-inflammatory Activity Data
| Compound | IC₅₀ (μg/mL) | Comparison Drug |
|---|---|---|
| This compound | 57.24 | Diclofenac (54.65) |
The compound demonstrated comparable anti-inflammatory activity to standard drugs, indicating its potential as a therapeutic agent in inflammatory diseases .
Anticancer Activity
The anticancer properties of this compound have also been explored. Various studies have reported that pyrazole derivatives can inhibit cancer cell proliferation through different mechanisms.
Table 3: Anticancer Activity Data
| Compound | Cancer Cell Line | IC₅₀ (μM) |
|---|---|---|
| This compound | Human lung adenocarcinoma (A549) | 12.5 |
| This compound | Breast cancer (MCF7) | 15.0 |
These findings suggest that the compound can effectively inhibit the growth of specific cancer cell lines, making it a promising candidate for further anticancer drug development .
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of pyrazole derivatives similar to this compound:
- Synthesis and Evaluation of Pyrazoles : A study synthesized various pyrazole derivatives and evaluated their biological activities, noting that modifications at the phenyl ring significantly influenced their efficacy against bacterial strains .
- In Vivo Studies : Animal models have shown that compounds with similar structures exhibit reduced inflammation in induced models of arthritis, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value (Compound) | Value (Analog ) |
|---|---|---|
| Crystal System | Triclinic () | Monoclinic () |
| Unit Cell Volume (ų) | 1096.36 | 1058.2 |
| Density (Mg/m³) | 1.353 | 1.402 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
